The synthesis of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 involves multiple steps that typically include the following:
Technical details regarding the exact reaction conditions (temperature, pressure, catalysts) and yields are often proprietary or vary based on specific laboratory protocols .
The molecular structure of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 can be described as follows:
C([2H])(Cl)C([2H])(OC(=O)CCCCCCCCCCCCCCC)C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D
.The chemical reactions involving rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 include:
These reactions are significant for understanding the compound's behavior in various chemical environments .
The mechanism of action for rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 primarily pertains to its role as an internal standard in analytical methods:
Data from studies indicate that its incorporation into analytical protocols enhances accuracy in quantifying target analytes .
The physical and chemical properties of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 include:
Property | Value |
---|---|
Appearance | Solid |
Molecular Weight | 592.39 g/mol |
Flash Point | -20 °C |
Storage Temperature | -20 °C |
Purity | >95% |
Further properties such as solubility and boiling point are not well documented but are essential for practical applications in laboratory settings .
rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 finds applications primarily in:
Its role as a stable isotope labeled compound makes it invaluable in various scientific investigations .
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5